molecular formula C13H10N4O3S2 B2448403 N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide CAS No. 332904-35-5

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2448403
CAS No.: 332904-35-5
M. Wt: 334.37
InChI Key: DJLHYHMKRCAGJD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole ring and a pyrimidine ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the benzothiazole and pyrimidine rings.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.

Industry

    Dye and Pigment Production: The compound might be used in the synthesis of dyes and pigments due to its aromatic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Pyrimidine Ring: This can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrimidine derivatives through a suitable linker, such as an acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could potentially target the carbonyl group in the pyrimidine ring.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at positions on the benzothiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Mechanism of Action

The mechanism of action for N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or benzothiazole-2-thiol.

    Pyrimidine Derivatives: Compounds such as 4-hydroxy-2-methylpyrimidine or 2-thiouracil.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is unique due to the combination of both benzothiazole and pyrimidine rings in a single molecule, which may confer unique biological activities and chemical properties not found in simpler derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S2/c18-9-5-10(19)16-12(15-9)21-6-11(20)17-13-14-7-3-1-2-4-8(7)22-13/h1-5H,6H2,(H,14,17,20)(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLHYHMKRCAGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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